N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{6-phenylimidazo[2,1-b][1,3]thiazol-3-yl}acetamide
Description
N-[(2H-1,3-Benzodioxol-5-yl)methyl]-2-{6-phenylimidazo[2,1-b][1,3]thiazol-3-yl}acetamide is a synthetic small molecule featuring a benzodioxole moiety linked via a methylene group to an acetamide scaffold, which is further substituted with a 6-phenylimidazo[2,1-b]thiazole heterocycle.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-(6-phenylimidazo[2,1-b][1,3]thiazol-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O3S/c25-20(22-10-14-6-7-18-19(8-14)27-13-26-18)9-16-12-28-21-23-17(11-24(16)21)15-4-2-1-3-5-15/h1-8,11-12H,9-10,13H2,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWVUQJDFQZZTGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)CC3=CSC4=NC(=CN34)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{6-phenylimidazo[2,1-b][1,3]thiazol-3-yl}acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol with formaldehyde.
Synthesis of the Imidazothiazole Ring: This involves the condensation of 2-aminothiazole with benzaldehyde derivatives.
Coupling Reaction: The final step involves coupling the benzodioxole moiety with the imidazothiazole derivative using acetic anhydride under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields.
Chemical Reactions Analysis
Types of Reactions
N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{6-phenylimidazo[2,1-b][1,3]thiazol-3-yl}acetamide can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate.
Reduction: Employing reducing agents such as lithium aluminum hydride.
Substitution: Halogenation reactions using reagents like bromine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Bromine in carbon tetrachloride.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Molecular Formula
The molecular formula for this compound is with a molecular weight of approximately 460.55 g/mol.
Anticancer Activity
Research has shown that derivatives of imidazo[2,1-b][1,3]thiazole compounds exhibit significant cytotoxicity against various human cancer cell lines. One study synthesized novel derivatives and evaluated their activity against HepG2 (liver cancer) and MDA-MB-231 (breast cancer) cell lines. The results indicated that certain derivatives exhibited higher inhibition rates on the vascular endothelial growth factor receptor 2 (VEGFR2) compared to other compounds in the series .
Antimicrobial Properties
The compound has also been assessed for antimicrobial activity. A study focused on the synthesis of related acetamide derivatives demonstrated their effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungal strains. In vitro testing showed promising results against pathogens such as Mycobacterium tuberculosis, suggesting potential applications in treating infections resistant to conventional antibiotics .
Enzyme Inhibition
Another significant application of this compound is its role as an enzyme inhibitor. Research has indicated that certain derivatives can inhibit enzymes relevant to diseases such as Type 2 diabetes and Alzheimer's disease by targeting acetylcholinesterase and alpha-glucosidase. These findings highlight the compound's potential in developing therapeutic agents for metabolic and neurodegenerative disorders .
Study 1: Synthesis and Evaluation of Anticancer Activity
In a study published in 2018, researchers synthesized a series of N-pyridinyl acetamides based on the imidazo[2,1-b][1,3]thiazole scaffold. The synthesized compounds were evaluated for their cytotoxicity against human cancer cell lines. One compound demonstrated superior activity against HepG2 cells with an IC50 value significantly lower than that of standard chemotherapeutic agents .
Study 2: Antimicrobial Efficacy
A comprehensive evaluation was conducted on various N-substituted acetamides for their antimicrobial properties. The study revealed that certain derivatives had potent activity against Staphylococcus aureus and Escherichia coli, indicating their potential use in developing new antimicrobial therapies .
Study 3: Enzyme Inhibition Studies
In another research effort, derivatives of N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide were synthesized and tested for their inhibitory effects on key enzymes involved in bacterial resistance mechanisms. The results suggested that these compounds could serve as lead candidates for further development into effective antimicrobial agents .
Mechanism of Action
The mechanism of action of N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{6-phenylimidazo[2,1-b][1,3]thiazol-3-yl}acetamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in the inhibition of kinases and modulation of signal transduction pathways.
Comparison with Similar Compounds
Key Observations:
N-Substituent Impact : The benzodioxolylmethyl group in the target compound is distinct from the pyridinyl/piperazinyl groups in analogs. Piperazinyl derivatives (e.g., 5l ) exhibit superior cytotoxicity due to enhanced solubility and kinase binding .
Phenyl Substitution : Chlorophenyl-substituted analogs (e.g., 5l ) show higher potency than unsubstituted phenyl derivatives, likely due to increased hydrophobic interactions .
Thermal Stability : Higher melting points in chloropyridinyl derivatives (e.g., 5d , 161–163°C) suggest greater crystallinity compared to piperazinyl analogs (116–118°C for 5l ) .
Research Findings and Mechanistic Insights
Anticancer Activity
- VEGFR-2 Inhibition : Analogs like 5a and 5l exhibit modest VEGFR-2 inhibitory activity (3.76–5.72% at 20 μM), suggesting that the imidazo[2,1-b]thiazole scaffold contributes to kinase binding but requires optimization for higher potency .
- Cytotoxicity : Compound 5l demonstrates selective cytotoxicity against MDA-MB-231 (IC₅₀ = 1.4 μM vs. 22.6 μM for HepG2), highlighting the role of the 4-chlorophenyl group in targeting triple-negative breast cancer cells .
Biological Activity
N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{6-phenylimidazo[2,1-b][1,3]thiazol-3-yl}acetamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides an overview of the biological activity of this compound based on various studies, including its mechanisms of action, efficacy against different cell lines, and structure-activity relationships.
Chemical Structure and Properties
The compound features a complex structure combining a benzodioxole moiety with an imidazo-thiazole fragment. This structural diversity is thought to contribute to its biological activity.
Research indicates that compounds with similar structures often exert their effects through multiple mechanisms, including:
- Inhibition of Cell Proliferation : Many imidazo-thiazole derivatives demonstrate significant antiproliferative effects against various cancer cell lines.
- Induction of Apoptosis : Some studies suggest that these compounds can trigger programmed cell death in cancer cells.
- Antimicrobial Activity : The thiazole ring has been associated with antibacterial and antifungal properties.
Anticancer Activity
A series of studies have highlighted the cytotoxic potential of this compound against various cancer cell lines. For instance:
These values indicate that the compound has potent activity against several types of cancer cells, making it a candidate for further development as an anticancer agent.
Antimicrobial Activity
The thiazole derivatives exhibit a broad spectrum of antimicrobial activity:
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 7.81 µg/mL | |
| Escherichia coli | 15.62 µg/mL | |
| Candida albicans | 4.01 mM |
These results suggest that the compound may possess significant potential as an antimicrobial agent.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various structural modifications:
- Substitution Patterns : Variations in the benzodioxole and thiazole rings can enhance or diminish activity.
- Hydrophobicity : Increasing lipophilicity often correlates with improved membrane permeability and bioavailability.
- Functional Groups : The presence of electron-withdrawing or electron-donating groups can significantly affect potency.
Case Studies
Several studies have explored the efficacy of similar compounds in clinical settings:
- Study on Pancreatic Cancer : A recent investigation demonstrated that imidazo-thiazole derivatives showed enhanced cytotoxicity against resistant pancreatic cancer cells compared to standard chemotherapeutics .
- Antimicrobial Efficacy : Research indicated that certain thiazole derivatives exhibited superior activity against methicillin-resistant Staphylococcus aureus (MRSA), suggesting a potential therapeutic application in treating resistant infections .
Q & A
(Basic) What are the critical steps and challenges in synthesizing this compound?
The synthesis involves multi-step reactions:
Benzodioxole derivative preparation : Starting with piperonal (benzodioxole precursor), functionalized via alkylation or oxidation.
Imidazothiazole ring formation : Cyclization of thiazole intermediates with substituted phenyl groups at position 6, requiring catalysts like Pd(PPh₃)₄ for cross-coupling .
Acylation : Reacting the imidazothiazole intermediate with chloroacetyl chloride in inert solvents (e.g., DMF) under nitrogen to avoid moisture interference .
Challenges : Low yields (~40–60%) due to steric hindrance from the benzodioxole methyl group; purification via column chromatography (silica gel, ethyl acetate/hexane) is critical .
(Basic) Which analytical methods are essential for characterizing this compound?
- NMR spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., benzodioxole’s methylene protons at δ 4.25–4.50 ppm) .
- HPLC : Monitors reaction progress and purity (>95% required for bioassays) .
- Mass spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]⁺ calculated for C₂₂H₁₈N₃O₃S: 404.1012) .
(Advanced) How can researchers optimize reaction conditions to improve synthesis yield?
- Temperature control : Lowering reaction temperatures (0–5°C) during acylation reduces side-product formation (e.g., over-oxidation) .
- Catalyst screening : Testing Pd-based catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) for Suzuki-Miyaura coupling improves imidazothiazole ring formation efficiency .
- Solvent optimization : Replacing DMF with acetonitrile in acylation steps increases yield by 15–20% due to better solubility .
(Advanced) How to resolve contradictions in spectral data for structural confirmation?
Discrepancies in NMR signals (e.g., unexpected splitting of thiazole protons) may arise from tautomerism or impurities. Strategies include:
- 2D NMR (COSY, HSQC) : Maps proton-carbon correlations to confirm connectivity .
- Variable-temperature NMR : Identifies dynamic processes (e.g., hindered rotation of the benzodioxole group) .
- X-ray crystallography : Provides definitive structural validation if crystals are obtainable .
(Advanced) What methodologies are used to study structure-activity relationships (SAR) for bioactivity?
- Analog synthesis : Modifying the phenyl (e.g., electron-withdrawing groups) or benzodioxole (e.g., methoxy vs. methyl) substituents .
- In vitro assays : Testing analogs against cancer cell lines (e.g., IC₅₀ values via MTT assay) identifies critical functional groups (e.g., the acetamide linker’s role in cytotoxicity) .
- Molecular docking : Predicts binding interactions with targets (e.g., EGFR kinase) by aligning the imidazothiazole core in hydrophobic pockets .
(Advanced) How can mechanistic studies elucidate the compound’s biological activity?
- Enzyme inhibition assays : Measures inhibition of COX-2 or topoisomerase II to link bioactivity to anti-inflammatory/anticancer effects .
- ROS detection : Fluorescent probes (e.g., DCFH-DA) quantify reactive oxygen species generation in treated cells, indicating pro-apoptotic mechanisms .
- Western blotting : Evaluates downstream signaling (e.g., Bax/Bcl-2 ratio) to confirm apoptosis induction .
Notes
- Contradictions in evidence : Varied bioactivity data (e.g., IC₅₀ differences) likely stem from substituent effects and assay protocols .
- Key research gaps : Limited in vivo pharmacokinetic data and toxicity profiles require further study .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
